molecular formula C24H21N3O4S B2827188 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-24-0

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2827188
CAS No.: 421593-24-0
M. Wt: 447.51
InChI Key: YQPUBWNGAFRXSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl groups, a quinazoline core, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinazoline core, followed by the introduction of the methoxyphenyl groups and the sulfanylidene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or thioether.

    Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-thioxo-1H-quinazoline-7-carboxamide
  • 3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-oxo-1H-quinazoline-7-carboxamide
  • 3-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-imino-1H-quinazoline-7-carboxamide

Uniqueness

What sets 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide apart from similar compounds is its specific combination of functional groups. The presence of both methoxyphenyl and sulfanylidene moieties in the quinazoline core provides unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

421593-24-0

Molecular Formula

C24H21N3O4S

Molecular Weight

447.51

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32)

InChI Key

YQPUBWNGAFRXSQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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